molecular formula C8H7NS2 B1588168 4-Methylbenzo[d]thiazole-2(3H)-thione CAS No. 2268-77-1

4-Methylbenzo[d]thiazole-2(3H)-thione

Cat. No.: B1588168
CAS No.: 2268-77-1
M. Wt: 181.3 g/mol
InChI Key: JACGKHGTBZGVMW-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]thiazole-2(3H)-thione is an organic compound belonging to the benzothiazole family. This compound is characterized by a thione group attached to the second position of the benzothiazole ring, with a methyl group at the fourth position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

4-Methylbenzo[d]thiazole-2(3H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: The compound is used in the production of dyes, pigments, and rubber accelerators.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzo[d]thiazole-2(3H)-thione typically involves the cyclization of o-aminothiophenol derivatives with carbon disulfide or related compounds. One common method includes the reaction of 4-methyl-2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification to yield the desired thione compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The thione group can be reduced to a thiol group under appropriate conditions.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for various substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 4-Methylbenzo[d]thiazole-2(3H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    Benzothiazole: The parent compound without the methyl and thione groups.

    2-Mercaptobenzothiazole: Similar structure but with a thiol group instead of a thione group.

    4-Methylbenzothiazole: Lacks the thione group but has the same methyl substitution.

Uniqueness: 4-Methylbenzo[d]thiazole-2(3H)-thione is unique due to the presence of both the thione and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

4-methyl-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACGKHGTBZGVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408681
Record name 4-METHYL-2-MERCAPTOBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-77-1
Record name 2268-77-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHYL-2-MERCAPTOBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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